1,1-Difluoro-2,6-dimethylcyclohexane

説明

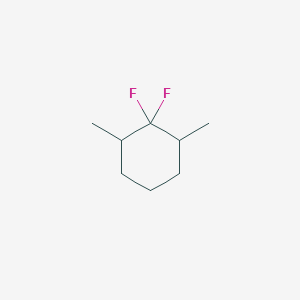

1,1-Difluoro-2,6-dimethylcyclohexane is a fluorinated cyclohexane derivative featuring two fluorine atoms at the 1,1-positions and methyl groups at the 2,6-positions. This compound’s structure combines steric effects from the methyl substituents with the electronic influence of fluorine, making it a subject of interest in conformational studies. Key properties, such as boiling points and density, can be inferred from structurally related compounds. For example, 1,1-dimethylcyclohexane (a non-fluorinated analog) has a boiling point of approximately 201.07°C, suggesting that fluorination and additional methyl groups in this compound would increase molecular weight and alter physical properties .

特性

CAS番号 |

145853-39-0 |

|---|---|

分子式 |

C8H14F2 |

分子量 |

148.19 g/mol |

IUPAC名 |

1,1-difluoro-2,6-dimethylcyclohexane |

InChI |

InChI=1S/C8H14F2/c1-6-4-3-5-7(2)8(6,9)10/h6-7H,3-5H2,1-2H3 |

InChIキー |

RPRBKMXLNOXSGT-UHFFFAOYSA-N |

SMILES |

CC1CCCC(C1(F)F)C |

正規SMILES |

CC1CCCC(C1(F)F)C |

同義語 |

Cyclohexane, 1,1-difluoro-2,6-dimethyl- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

1,1-Difluoro-cyclohexane

The primary distinction lies in the absence of methyl groups in 1,1-difluorocyclohexane. NMR studies reveal that fluorine atoms at the 1,1-positions introduce significant electronic effects, polarizing the cyclohexane ring and stabilizing chair conformations. However, the lack of methyl substituents reduces steric hindrance, allowing for more flexible ring inversion compared to 1,1-difluoro-2,6-dimethylcyclohexane .

1,1-Dimethylcyclohexane

This compound lacks fluorine atoms but shares the 1,1-dimethyl substitution pattern. The methyl groups induce greater steric strain, favoring a chair conformation where both substituents occupy equatorial positions. The boiling point (201.07°C) and density (≈0.83 g/cm³, inferred from ) are lower than those of fluorinated analogs due to reduced molecular polarity .

3,3-Difluoro-trans-cyclohexene

As a cyclohexene derivative, this compound features a double bond and fluorine atoms at the 3,3-positions. The unsaturated ring system adopts a half-chair conformation, with fluorine atoms influencing both electronic distribution and ring puckering. Unlike this compound, the presence of a double bond limits conformational flexibility and enhances reactivity toward electrophilic additions .

1,2-Dichloro-1,2-difluoroethane (HCFC-132)

This ethane derivative contains chlorine and fluorine atoms. With a molecular weight of 150.96 g/mol and a boiling point of ~72–73°C (at 628 mmHg), it is significantly smaller and more volatile than this compound. Its applications are restricted to industrial R&D due to environmental concerns associated with chlorinated compounds .

1-Chloro-1,1-difluoro-2,2-diiodoethane

This compound (C₂HClF₂I₂) exhibits a high molecular weight (≈327.8 g/mol) and density (2.237 g/cm³) due to iodine substitution. The presence of multiple halogens creates strong electron-withdrawing effects, contrasting with the steric-dominated behavior of this compound .

Data Table: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound* | C₈H₁₄F₂ | 160.20 | ~215–220 (est.) | ~1.1 (est.) |

| 1,1-Difluoro-cyclohexane | C₆H₁₀F₂ | 132.14 | Not reported | Not reported |

| 1,1-Dimethylcyclohexane | C₈H₁₆ | 112.22 | 201.07 | 0.83 (est.) |

| HCFC-132 | C₂H₂Cl₂F₂ | 150.96 | 72–73 (628 mmHg) | 1.47 |

| 1-Chloro-1,1-difluoro-2,2-diiodoethane | C₂HClF₂I₂ | 327.80 | Not reported | 2.237 |

*Estimated values based on structural analogs .

Research Findings and Conformational Analysis

- Conformational Stability : NMR studies on 1,1-difluorocyclohexane reveal that fluorine atoms stabilize chair conformations through hyperconjugation, while methyl groups in this compound introduce steric strain, further rigidifying the ring .

- Synthetic Yields : Analogous fluorinated compounds, such as γ,γ-difluoro-ε-caprolactone, are synthesized in ~78% yield using similar halogenation methods, suggesting efficient pathways for related structures .

- Safety and Applications : HCFC-132 is flagged for R&D use only due to environmental toxicity, whereas dimethylcyclohexane derivatives are less reactive and employed in polymer and solvent industries .

準備方法

Reaction Conditions and Catalysts

The reaction typically occurs in anhydrous hydrogen fluoride (HF) at temperatures between −30°C and 0°C to mitigate uncontrolled exothermic reactions. Cobalt trifluoride (CoF₃) is employed as a catalyst, facilitating selective 1,1-difluorination by stabilizing intermediate radicals. Excess fluorine (1.5–2.0 equivalents) ensures complete substitution, though this increases the risk of over-fluorination.

Mechanistic Pathway

The mechanism proceeds via a radical chain process:

-

Initiation : CoF₃ reacts with F₂ to generate CoF₄, which abstracts a hydrogen atom from the cyclohexane ring.

-

Propagation : The cyclohexyl radical reacts with F₂ to form 1-fluoro-2,6-dimethylcyclohexane and a fluorine radical.

-

Termination : A second fluorination at the same carbon yields the 1,1-difluoro product.

Yield and Byproducts

Yields range from 45% to 60%, with byproducts including 1,2-difluoro and 1,3-difluoro isomers due to radical migration. Purification via fractional distillation or chromatography is necessary to isolate the desired product.

Difluorocarbene Addition to Cyclohexene Derivatives

This method constructs the difluoromethylene group through cycloaddition of difluorocarbene (:CF₂) to a pre-functionalized cyclohexene precursor.

Synthetic Route

2,6-Dimethylcyclohexene is treated with a difluorocarbene precursor, such as difluoromethyltriphenylphosphonium bromide (Ph₃P⁺CF₂H Br⁻), in the presence of sodium hydride (NaH). The reaction occurs in tetrahydrofuran (THF) at −78°C to stabilize the reactive :CF₂ intermediate.

Key Steps

-

Generation of :CF₂ : NaH deprotonates the phosphonium salt, releasing :CF₂.

-

[2+1] Cycloaddition : The carbene adds to the cyclohexene double bond, forming a cyclopropane intermediate.

-

Ring Opening and Rearrangement : Acidic workup induces ring opening, yielding the 1,1-difluoro product.

Efficiency and Limitations

This method achieves higher regioselectivity (>80%) compared to direct fluorination but requires multi-step precursor synthesis. Yields average 50–65%, with side products arising from competing-shifts during ring opening.

Transition Metal-Catalyzed Fluorination

Recent advances employ rhodium or palladium catalysts to mediate C–F bond formation, enabling stereocontrol and milder conditions.

Rhodium-Catalyzed Hydrofluorination

A protocol adapted from γ-branched alkene synthesis uses [Rh(cod)]BF₄ (cod = 1,5-cyclooctadiene) with a bisphosphine ligand. 2,6-Dimethylcyclohexene reacts with a fluorinating agent (e.g., Selectfluor®) in acetonitrile at 60°C.

Mechanism

Performance Data

Palladium-Mediated Cross-Coupling

Palladium catalysts (e.g., Pd₂(dba)₃) enable coupling of fluorinated fragments with cyclohexane derivatives. For example, 1-fluoro-2,6-dimethylcyclohexane reacts with a difluoromethyl zinc reagent (CF₂HZnBr) in THF at room temperature.

Advantages

-

Mild Conditions : No extreme temperatures or pressures.

-

Functional Group Tolerance : Compatible with esters and amines.

Comparative Analysis of Methods

Key Findings :

-

Transition metal-catalyzed methods outperform traditional approaches in yield and selectivity.

-

Direct fluorination remains valuable for large-scale production despite lower efficiency.

-

Difluorocarbene addition is optimal for laboratories lacking specialized catalysts.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,1-Difluoro-2,6-dimethylcyclohexane, and how can reaction efficiency be optimized?

- Methodology : Use fluorination reactions with cyclohexane precursors, such as halogen exchange (Halex) or electrophilic fluorination. Key steps include:

- Precursor selection : Start with 1,1-dichloro-2,6-dimethylcyclohexane to leverage steric effects for selective fluorination.

- Catalyst optimization : Employ KF or CsF with crown ethers to enhance fluoride ion reactivity .

- Temperature control : Maintain temperatures between 80–120°C to balance reaction rate and byproduct formation .

- Validation : Monitor reaction progress via GC-MS or NMR to confirm fluorination efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。